molecular formula C10H10ClN B13136212 3-(chloromethyl)-2-methyl-1H-indole

3-(chloromethyl)-2-methyl-1H-indole

Cat. No.: B13136212
M. Wt: 179.64 g/mol
InChI Key: QGLGBNWYCLWZBM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of a chloromethyl group at the third position and a methyl group at the second position of the indole ring makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2-methyl-1H-indole can be achieved through several methods. One common method involves the reaction of 2-methylindole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the third position of the indole ring. The reaction is typically carried out under acidic conditions with a catalyst such as zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form indole-3-carboxaldehyde or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can yield 3-methyl-2-methyl-1H-indole.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substitution reactions yield various substituted indole derivatives.
  • Oxidation reactions produce oxidized indole compounds.
  • Reduction reactions result in reduced indole derivatives.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-2-methyl-1H-indole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the development of new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme function or the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)-2-methyl-1H-indole is unique due to the presence of both a chloromethyl and a methyl group on the indole ring. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGBNWYCLWZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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